
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. It is characterized by the presence of two fluorine atoms at positions 6 and 8, a ketone group at position 2, and a carboxylic acid group at position 3 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the derivatization of coumarin compoundsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, cyclization, and oxidation to achieve the desired fluorinated chromene structure. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction type and conditions .
Scientific Research Applications
6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.
Biology: The compound serves as a fluorescent probe for detecting and quantifying biological molecules due to its inherent fluorescence properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials
Mechanism of Action
The mechanism of action of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or electron transport in optoelectronic devices .
Comparison with Similar Compounds
- 6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 6,8-Difluoro-7-hydroxy-4-methylcoumarin-3-carboxylic acid
- 2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to its analogs, 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H4F2O4 |
|---|---|
Molecular Weight |
226.13 g/mol |
IUPAC Name |
6,8-difluoro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H4F2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) |
InChI Key |
NKZYUHLIVFNKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



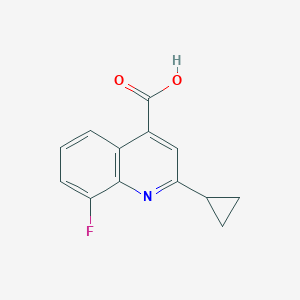

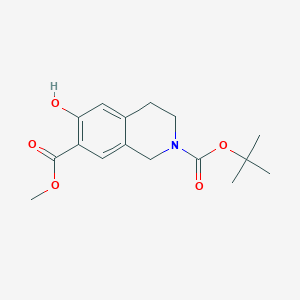
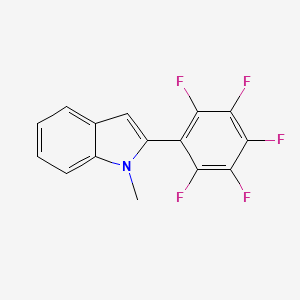
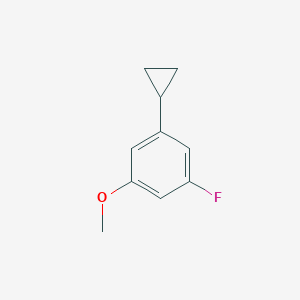
![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)
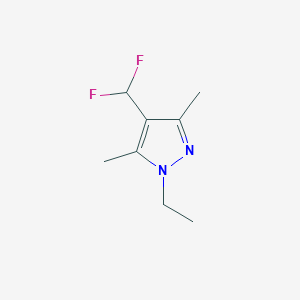
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)




